N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide
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Overview
Description
N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a methoxy-pyrazine moiety, a phenyl-acryloyl group, and a thioureido-benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide typically involves multi-step organic reactionsThe final step involves the formation of the thioureido-benzenesulfonamide moiety via a condensation reaction with appropriate sulfonamide and thiourea derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl-acryloyl group can be reduced to a phenyl-ethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced phenyl-ethyl derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide analogs: Compounds with similar structures but different substituents on the pyrazine or phenyl-acryloyl groups.
Thioureido-benzenesulfonamide derivatives: Compounds with variations in the thioureido or benzenesulfonamide moieties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy-pyrazine moiety, in particular, is less common in similar compounds, potentially offering distinct interactions and activities .
Properties
Molecular Formula |
C21H19N5O4S2 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
(E)-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H19N5O4S2/c1-30-20-19(22-13-14-23-20)26-32(28,29)17-10-8-16(9-11-17)24-21(31)25-18(27)12-7-15-5-3-2-4-6-15/h2-14H,1H3,(H,22,26)(H2,24,25,27,31)/b12-7+ |
InChI Key |
NUMZNWMRXNYYDD-KPKJPENVSA-N |
SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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